N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide is a synthetic organic compound with the molecular formula C17H21Cl4F3N2O. It is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trichloroethanol under acidic conditions to form an intermediate. This intermediate is then reacted with heptanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for halogen substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially disrupting their normal functions. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cell membranes .
Comparison with Similar Compounds
Similar Compounds
- **N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide
- **N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}hexanamide
- **N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}dodecanamide
Uniqueness
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide is unique due to its specific combination of halogen atoms and the heptanamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H19Cl4F3N2O |
---|---|
Molecular Weight |
454.1g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide |
InChI |
InChI=1S/C16H19Cl4F3N2O/c1-2-3-4-5-6-13(26)25-14(15(18,19)20)24-12-9-10(16(21,22)23)7-8-11(12)17/h7-9,14,24H,2-6H2,1H3,(H,25,26) |
InChI Key |
DTQGFWGGSWGDJY-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Canonical SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.